(R)-3-Bromo-1-methyl-pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-bromo-1-methylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUYTHOKJZSZQJ-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 3 Bromo 1 Methyl Pyrrolidine
Stereoselective Approaches to the (R)-Configuration of 3-Bromo-1-methyl-pyrrolidine
Achieving the desired (R)-configuration at the C3 position of the pyrrolidine (B122466) ring is a critical challenge in the synthesis of (R)-3-Bromo-1-methyl-pyrrolidine. Stereoselective methods are paramount to ensure the final product's enantiomeric purity, which is often crucial for its biological activity. These approaches can be broadly categorized into catalytic asymmetric synthesis and chiral pool synthesis.
Catalytic Asymmetric Synthesis of Pyrrolidine Ring Systems
Catalytic asymmetric synthesis aims to construct the chiral pyrrolidine ring from achiral or prochiral starting materials using a small amount of a chiral catalyst. This strategy is highly desirable due to its atom economy and the ability to generate significant quantities of the target molecule from a minimal amount of the chiral source.
Metal-catalyzed reactions offer powerful tools for the construction of complex cyclic molecules with high stereocontrol. Various transition metals, in conjunction with chiral ligands, can catalyze the enantioselective formation of the pyrrolidine ring.
Recent advancements have focused on photoinduced, palladium-catalyzed enantioselective cyclization of 1,3-dienes with 2-bromoamides to produce chiral γ-lactams. acs.org These γ-lactams are versatile building blocks that can be readily converted to enantioenriched pyrrolidines. acs.org For instance, the reduction of a chiral γ-lactam with a reagent like lithium aluminum hydride (LiAlH4) can yield the corresponding chiral pyrrolidine. acs.org The stereoselectivity of these cyclization reactions is often dictated by the choice of the chiral phosphine (B1218219) ligand coordinated to the palladium center. acs.org
Another significant approach involves the palladium-catalyzed arylation of N-Boc-pyrrolidine, where the stereochemical integrity of the lithiated intermediate is preserved through transmetalation with zinc chloride. nih.gov Furthermore, iridium-catalyzed reductive azomethine ylide generation from tertiary amides and lactams provides a general and highly selective method for synthesizing structurally complex pyrrolidines through a [3 + 2] cycloaddition reaction. acs.org
| Catalyst System | Reactants | Product Type | Key Features |
| Palladium / Chiral Phosphine Ligand | 1,3-Dienes, 2-Bromoamides | Chiral γ-Lactams (Pyrrolidine Precursors) | Photoinduced, good regioselectivity and enantioselectivity. acs.org |
| Palladium / Sparteine | N-Boc-pyrrolidine | 2-Aryl-N-Boc-pyrrolidines | Enantioselective deprotonation followed by arylation. nih.gov |
| Iridium (Vaska's Complex) / TMDS | Tertiary Amides, Conjugated Alkenes | Highly Substituted Pyrrolidines | Reductive generation of azomethine ylides for [3+2] cycloaddition. acs.org |
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and avoiding the use of potentially toxic heavy metals. researchgate.net Chiral amines, particularly those based on the pyrrolidine scaffold like proline and its derivatives, are highly effective organocatalysts for a variety of asymmetric transformations. researchgate.netrsc.orgrsc.org
The organocatalytic asymmetric α-bromination of aldehydes and ketones is a relevant transformation for introducing a bromine atom stereoselectively. rsc.org While the direct organocatalytic bromination of a pre-formed 1-methyl-pyrrolidine ring at the 3-position is challenging, the principles of organocatalytic α-functionalization can be applied to precursors that are later converted to the desired pyrrolidine. For example, cinchona-derived bifunctional amino-squaramide catalysts have been successfully employed in the asymmetric cascade reaction of N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to afford highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position. rsc.org
Furthermore, a novel approach using organo-SOMO (Singly Occupied Molecular Orbital) catalysis has been developed for the enantioselective (3 + 2) coupling of aldehydes and conjugated olefins to rapidly generate complex pyrrolidines. nih.gov This method proceeds through a radical-polar crossover mechanism, where a transient enamine radical cation is formed. nih.gov
| Catalyst Type | Reaction Type | Substrates | Key Features |
| C2-Symmetric Diphenylpyrrolidine | α-Bromination | Aldehydes | Good yields and high enantioselectivity. rsc.org |
| Cinchonidine-derived Amino-squaramide | Cascade Reaction | N-Tosyl aminomethyl enones, trans-α-cyano-α,β-unsaturated ketones | Forms highly substituted pyrrolidines with a quaternary stereocenter. rsc.org |
| Chiral Amine (e.g., from Proline) | SOMO-activated (3+2) Cycloaddition | Aldehydes, Conjugated Olefins | Modular and rapid access to stereochemically complex pyrrolidines. nih.gov |
Chiral Pool Synthesis Utilizing Natural or Derivatized Precursors
Chiral pool synthesis leverages the readily available enantiopure starting materials from nature, such as amino acids, to construct more complex chiral molecules. studysmarter.co.uk This approach is often a straightforward and cost-effective way to access a target molecule with a specific stereochemistry.
(S)-(+)-Prolinol, which is easily obtained from the reduction of the naturally abundant amino acid L-proline, is a versatile chiral building block. wikipedia.org Its inherent chirality can be transferred through a series of chemical transformations to create other chiral molecules. The synthesis of this compound can be envisioned starting from (S)-(+)-prolinol, where the stereocenter at C2 is utilized to induce the desired stereochemistry at C3. While a direct conversion might be complex, multi-step sequences involving the functionalization of the pyrrolidine ring are common. For example, derivatives of proline are widely used to introduce a pre-formed chiral pyrrolidine fragment into a molecule. nih.gov
A more direct and widely reported method for the synthesis of this compound involves the direct bromination of the corresponding chiral alcohol, (R)-3-Hydroxy-1-methyl-pyrrolidine. guidechem.comgoogle.com This precursor can be obtained through various synthetic routes, including the reduction of (R)-3-hydroxy-1-methyl-pyrrolidin-2-one or from other chiral precursors.
The conversion of the hydroxyl group to a bromide is typically achieved using a brominating agent such as phosphorus tribromide (PBr3). guidechem.comgoogle.com The reaction generally proceeds with an inversion of configuration (SN2 mechanism), meaning that to obtain this compound, one would ideally start with (S)-3-Hydroxy-1-methyl-pyrrolidine. However, depending on the reaction conditions and the potential for neighboring group participation, the stereochemical outcome may vary. A common procedure involves treating 3-Hydroxy-1-methyl-pyrrolidine with phosphorus tribromide, often in a solvent like hexane (B92381) and under cooling, followed by reflux. guidechem.comgoogle.com The workup procedure typically involves neutralization with a base, extraction, and purification. guidechem.comgoogle.com
| Starting Material | Reagent | Product | Key Features |
| (R)-3-Hydroxy-1-methyl-pyrrolidine | Phosphorus Tribromide (PBr3) | (S)-3-Bromo-1-methyl-pyrrolidine | Typically proceeds with inversion of stereochemistry. guidechem.comgoogle.com |
| (S)-3-Hydroxy-1-methyl-pyrrolidine | Phosphorus Tribromide (PBr3) | This compound | Assumes an SN2-type reaction for stereochemical inversion. |
| L-Proline | Multi-step synthesis | Derivatives of this compound | Utilizes the inherent chirality of a natural amino acid. wikipedia.org |
Application of Chiral Auxiliaries and Resolving Agents in Bromopyrrolidine Synthesis
A cornerstone of asymmetric synthesis is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries can be recovered and reused, making them a powerful tool for creating enantiomerically pure compounds. wikipedia.org In the context of pyrrolidine synthesis, chiral auxiliaries have been effectively used to control diastereoselectivity in reactions like 1,3-dipolar cycloadditions. acs.org For instance, Oppolzer's camphorsultam has been successfully employed as a chiral auxiliary to achieve high levels of diastereoselectivity and enantioselectivity in the construction of the 3,4-syn substituted pyrrolidine core. acs.org
Another classical yet effective method for obtaining a single enantiomer is chiral resolution. This process involves separating a racemic mixture into its constituent enantiomers. wikipedia.org A common approach is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.orglibretexts.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like crystallization. libretexts.org For basic compounds like pyrrolidine derivatives, chiral acids such as tartaric acid and mandelic acid are frequently used as resolving agents. wikipedia.orglibretexts.org The separated diastereomeric salt is then treated to remove the resolving agent, yielding the desired pure enantiomer. libretexts.org
| Method | Description | Key Reagents/Auxiliaries |
| Chiral Auxiliary-Directed Synthesis | Temporary incorporation of a chiral group to control stereochemistry during synthesis. wikipedia.org | Oppolzer's Camphorsultam, Evans Oxazolidinones wikipedia.orgacs.org |
| Chiral Resolution via Diastereomeric Salts | Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. wikipedia.org | Tartaric Acid, Mandelic Acid, Brucine wikipedia.orglibretexts.org |
Ring-Forming Reactions for the Pyrrolidine Core Incorporating the Bromine Moiety
The construction of the pyrrolidine ring itself is a critical step in the synthesis of this compound. Various ring-forming strategies have been developed to create this five-membered heterocyclic scaffold.
Intramolecular Cyclization Reactions in the Formation of 3-Bromopyrrolidines
Intramolecular cyclization is a powerful strategy for constructing cyclic molecules, including pyrrolidines. mdpi.com This approach involves the formation of a bond between two atoms within the same molecule to create the ring structure. In the context of 3-bromopyrrolidines, this can be achieved through various methods. One such method is the reductive intramolecular cyclization of a bromo propargyloxy ester, which can be catalyzed by electrogenerated nickel(I) complexes. nih.gov Another approach involves the cyclization of acyclic precursors, which can be designed to incorporate the bromine atom or a precursor functional group at the desired position. mdpi.com For example, the synthesis of 3-bromo-1-methylpyrrolidin-2-one (B1280309) has been achieved via the intramolecular cyclization of 2,4-dibromo-N-methyl-butanamide using sodium hydride. chemicalbook.com
Tandem and Cascade Reactions for Direct Pyrrolidine Scaffold Construction
Tandem and cascade reactions offer an efficient and atom-economical approach to complex molecule synthesis by combining multiple transformations into a single synthetic operation without isolating intermediates. researchgate.net These strategies are highly valuable for constructing the pyrrolidine scaffold. For instance, a tandem hydroamination/semipinacol rearrangement has been utilized to assemble the pyrrolidine ring. mdpi.com Another example is the facile construction of hydantoin (B18101) scaffolds via a post-Ugi cascade reaction, demonstrating the power of cascade sequences in building heterocyclic systems. organic-chemistry.org Such multi-step, one-pot procedures can significantly streamline the synthesis of substituted pyrrolidines.
Multicomponent Reactions (MCRs) for Stereoselective Pyrrolidine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular diversity. researchgate.net MCRs have emerged as a powerful tool for the stereoselective synthesis of pyrrolidine derivatives. nih.govrsc.org Asymmetric multicomponent reactions can construct multiple stereogenic centers in a single operation with high diastereoselectivity. nih.govacs.org For example, a diastereoselective synthesis of substituted pyrrolidines has been achieved through a TiCl4-catalyzed multicomponent coupling reaction. nih.govacs.org The 1,3-dipolar cycloaddition of azomethine ylides, often generated in situ, is a prominent MCR for constructing highly functionalized pyrrolidines. rsc.org
Optimization Strategies for Enhanced Enantioselectivity and Yield
Achieving high enantioselectivity and yield is a primary goal in the synthesis of chiral molecules like this compound. This often requires careful optimization of reaction conditions and components.
Rational Design and Selection of Chiral Catalysts and Ligands
The rational design and selection of chiral catalysts and ligands are paramount for achieving high enantioselectivity in asymmetric catalysis. nih.gov The catalyst's structure, particularly the chiral ligand, creates a chiral environment that influences the stereochemical outcome of the reaction.
For pyrrolidine synthesis, a wide variety of chiral catalysts have been developed, including metal catalysts and organocatalysts. mappingignorance.org Chiral phosphoric acids, for instance, have been used to render cyclodehydration reactions asymmetric, affording atropisomeric N-aryl 1,2,4-triazoles with high enantiomeric ratios. nih.gov In the context of pyrrolidine synthesis, cobalt and nickel catalysts with chiral BOX ligands have been employed for regio- and enantioselective hydroalkylation reactions of 3-pyrrolines to produce chiral C2- and C3-alkylated pyrrolidines. organic-chemistry.org The choice of ligand can dramatically impact both the yield and the enantioselectivity of the reaction. For example, in the cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines, a modified bisoxazoline (BOX) ligand was crucial for achieving high enantioselectivity. nih.gov
| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |
| Co-catalyst with modified BOX ligand | Asymmetric hydromethylation | 3-Pyrrolines | 3-Methylpyrrolidine derivatives | High enantioselectivity nih.gov |
| Chiral Phosphoric Acid | Asymmetric cyclodehydration | Imidothioates | Atropisomeric N-aryl 1,2,4-triazoles | Up to 91:9 er nih.gov |
| Pd(PPh3)4 with S-tol-BINAP | Enantioselective cyclization | 1,3-Dienes and 2-bromoamides | Chiral γ-lactams | Up to 94:6 er acs.org |
Investigation of Solvent Effects and Temperature Control in Stereochemical Outcome
The stereochemical integrity of this compound is paramount for its successful application as a chiral building block in synthetic chemistry. The synthesis of this compound, and chiral pyrrolidines in general, often involves steps where new stereocenters are created. The choice of solvent and the precise control of reaction temperature are critical parameters that can profoundly influence the stereochemical course of these transformations, ultimately determining the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product.
Detailed research into synthetic methodologies for pyrrolidine derivatives has demonstrated that both solvent polarity and the reaction temperature can alter the energy landscape of the reaction pathway. These factors can stabilize or destabilize transition states, influence the conformational equilibrium of reactants and intermediates, and affect the kinetics of competing stereochemical pathways.
Detailed Research Findings
One of the key areas of investigation is the influence of temperature on cycloaddition reactions used to form the pyrrolidine ring. Studies on the multicomponent 1,3-dipolar cycloaddition for the synthesis of complex pyrrolidine systems have shown a strong correlation between reaction temperature and diastereoselectivity. ua.es For instance, in a synthesis of a spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} derivative in toluene, a significant improvement in the diastereomeric ratio was observed as the temperature was decreased. ua.es
The data below illustrates how lowering the temperature from 120 °C to room temperature enhanced the stereochemical outcome.
This trend, where lower temperatures favor higher stereoselectivity, is a common observation in asymmetric synthesis. It is often attributed to the increased energetic differentiation between the diastereomeric transition states at lower temperatures. While the reaction rate decreases, the selectivity for the thermodynamically or kinetically favored stereoisomer is enhanced.
Similarly, the choice of solvent is a crucial factor. Solvents can influence reaction outcomes through polarity, coordinating ability, and capacity to form hydrogen bonds. In the context of synthesizing substituted pyrrolidines, for example via intramolecular bromoetherification, a systematic screening of solvents is often necessary to optimize yield, regioselectivity, and stereoselectivity. rsc.org In one such study, dichloroethane (DCE) was identified as the optimal medium over other solvents like 1,4-dioxane. rsc.org
In other advanced methodologies, such as copper-catalyzed asymmetric acylcyanation to produce precursors for N-heterocycles, solvent choice directly impacts both yield and enantioselectivity. A screening process revealed that a switch to diethyl ether (Et₂O) resulted in a notable increase in yield, and a subsequent reduction in temperature further improved the enantiomeric ratio to >99:1. acs.org
The following table summarizes findings from a solvent and temperature optimization study for an enantioselective reaction, highlighting the interplay between these two critical parameters.
Chemical Reactivity and Mechanistic Studies of R 3 Bromo 1 Methyl Pyrrolidine
Nucleophilic Substitution Reactions Involving the Stereodefined Bromine Atom
The bromine atom at the C3 position of the pyrrolidine (B122466) ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The stereochemistry of these reactions is of paramount importance, as it dictates the configuration of the resulting product.
Stereospecificity and Stereoselectivity in Displacement Reactions
Nucleophilic substitution reactions at the chiral center of (R)-3-Bromo-1-methyl-pyrrolidine can proceed through different mechanisms, primarily S_N_1 and S_N_2 pathways, which have distinct stereochemical outcomes.
S_N_2 Reactions: These reactions involve a backside attack by the nucleophile, leading to an inversion of configuration at the stereocenter. For this compound, an S_N_2 reaction will yield an (S)-configured product. The reaction is stereospecific, meaning that the stereochemistry of the product is directly determined by the stereochemistry of the reactant.
S_N_1 Reactions: This pathway involves the formation of a planar carbocation intermediate after the departure of the bromide ion. vaia.com The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of (R) and (S) products. vaia.com Therefore, S_N_1 reactions are generally not stereoselective.
The choice between an S_N_1 and S_N_2 pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Strong, unhindered nucleophiles and polar aprotic solvents favor the S_N_2 mechanism, preserving stereochemical information. Conversely, weak nucleophiles and polar protic solvents promote the S_N_1 pathway, leading to racemization.
Access to Diverse Chiral 3-Substituted 1-Methylpyrrolidines
The ability to control the stereochemical outcome of nucleophilic substitution reactions allows for the synthesis of a wide array of chiral 3-substituted 1-methylpyrrolidines. These compounds are valuable intermediates in medicinal chemistry and materials science. By selecting the appropriate nucleophile and reaction conditions, a diverse range of functional groups can be introduced at the C3 position with a defined stereochemistry.
| Nucleophile | Product | Stereochemical Outcome (Typical) |
| Azide (N₃⁻) | (S)-3-Azido-1-methyl-pyrrolidine | Inversion (S_N_2) |
| Cyanide (CN⁻) | (S)-1-Methyl-pyrrolidine-3-carbonitrile | Inversion (S_N_2) |
| Thiolates (RS⁻) | (S)-1-Methyl-3-(organothio)pyrrolidine | Inversion (S_N_2) |
| Amines (RNH₂) | (S)-N-Alkyl-1-methyl-pyrrolidin-3-amine | Inversion (S_N_2) |
| Alkoxides (RO⁻) | (S)-3-Alkoxy-1-methyl-pyrrolidine | Inversion (S_N_2) |
| Water (H₂O) | (R,S)-1-Methyl-pyrrolidin-3-ol | Racemization (S_N_1) |
Cross-Coupling Reactions at the Bromine-Bearing Carbon
Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions, providing access to a broader range of complex chiral molecules.
Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium catalysts are widely used to couple alkyl halides with various organometallic reagents. nih.govrhhz.netresearchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. umb.edunih.gov It is a versatile method for forming carbon-carbon bonds. umb.educhemistryjournals.net The stereochemical outcome of the Suzuki-Miyaura coupling of alkyl halides can be complex and depends on the specific reaction conditions and ligands used. nih.gov Both retention and inversion of stereochemistry have been observed. nih.gov
Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. umb.edu This provides a direct route to 3-alkynyl-1-methyl-pyrrolidines.
Nickel-Catalyzed Transformations and Their Stereochemical Implications
Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. rsc.org They have been successfully employed in the coupling of alkyl halides, including secondary systems. nih.govresearchgate.net The stereochemical outcome of nickel-catalyzed cross-couplings of alkyl halides is an active area of research. Mechanistic studies suggest that these reactions can proceed through various pathways, including those involving radical intermediates, which can lead to racemization. nih.gov However, with appropriate ligand design, stereospecific transformations may be achievable.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | (R/S)-3-Aryl-1-methyl-pyrrolidine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | (R/S)-3-Alkynyl-1-methyl-pyrrolidine |
| Kumada | Grignard reagent (RMgX) | NiCl₂(dppe) | (R/S)-3-Alkyl-1-methyl-pyrrolidine |
| Negishi | Organozinc reagent (RZnX) | Pd(PPh₃)₄ | (R/S)-3-Alkyl-1-methyl-pyrrolidine |
Mechanistic Investigations of Transition-Metal-Catalyzed Cross-Couplings
The mechanism of transition-metal-catalyzed cross-coupling reactions generally involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. rhhz.netchemistryjournals.net
Oxidative Addition: The active low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond of this compound. This step forms a new organometallic complex where the metal is in a higher oxidation state (e.g., Pd(II) or Ni(II)). chemistryjournals.net The stereochemistry at the carbon center can be affected during this step, with possibilities of both retention and inversion depending on the specific mechanism.
Transmetalation: The organic group from the organometallic coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction) is transferred to the transition metal center, displacing the bromide ion. chemistryjournals.net
Reductive Elimination: The two organic groups on the transition metal center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. chemistryjournals.net The stereochemical outcome of this step is typically retention of configuration.
Transformations of the Pyrrolidine Ring System
Ring Expansion and Contraction Methodologies
The ability to alter the size of the pyrrolidine ring provides access to other important heterocyclic structures, such as piperidines and azepines, or, through contraction, to smaller ring systems.
Ring Expansion
Ring expansion reactions of pyrrolidine derivatives are valuable for the synthesis of larger N-heterocycles. While direct studies on this compound are limited, analogous transformations of related compounds provide insight into potential methodologies. A common strategy involves the rearrangement of a 2-(halomethyl)pyrrolidine. For instance, the ring enlargement of N-isopropyl-2-chloromethyl-pyrrolidine to the corresponding 3-chloro-piperidine has been investigated through theoretical calculations. These studies suggest that in the gas phase, the ring expansion is a synchronous reaction, while in a polar solvent like DMSO, the energy barrier is significantly decreased. researchgate.net This suggests that a similar rearrangement could potentially be induced in a derivative of this compound, for example, by first functionalizing the C2 position.
A more direct example of ring expansion involving a bromo-methylpyrrolidine derivative has been documented in the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione. This reaction, when heated in refluxing pentane-2,4-dione, yields a seven-membered azepine ring system. nih.gov The proposed mechanism involves the initial protonation of the starting material by the diketone, followed by a nucleophilic attack and subsequent rearrangement to form the expanded ring. nih.gov
| Starting Material | Reagent | Conditions | Product | Ring System | Reference |
| (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole | Pentane-2,4-dione | Reflux | 1-[(E)-4-(5-bromo-1H-indol-3-yl)-1-methyl-2,5,6,7-tetrahydro-1H-azepin-2-ylidene]propan-2-one | Azepine | nih.gov |
| N-isopropyl-2-chloromethyl-pyrrolidine | - | Theoretical (DMSO) | 3-chloro-piperidine | Piperidine (B6355638) | researchgate.net |
Ring Contraction
Methodologies for the ring contraction of the pyrrolidine ring are less common than expansion reactions. However, general strategies for the synthesis of pyrrolidines from larger rings, such as pyridines, are known. A photo-promoted ring contraction of pyridines with silylborane has been shown to produce pyrrolidine derivatives. osaka-u.ac.jpnih.govresearchgate.net This reaction proceeds through a 2-azabicyclo[3.1.0]hex-3-ene skeleton, demonstrating a viable, albeit indirect, pathway to functionalized pyrrolidines from six-membered rings. osaka-u.ac.jpnih.govresearchgate.net While not a direct contraction of this compound, this highlights a potential disconnection for accessing substituted pyrrolidine cores.
Functionalization at Nitrogen and Unsubstituted Carbon Positions
Functionalization at Nitrogen
The tertiary amine of this compound is a site for chemical modification. One of the fundamental reactions is oxidation. The nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation can be achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. N-oxides are often used as intermediates in drug design to enhance solubility or alter metabolic stability.
| Oxidizing Agent | Conditions | Product |
| m-CPBA | CH₂Cl₂, 0°C to RT | This compound N-oxide |
| H₂O₂ | Acetic Acid, 50°C, 2h | This compound N-oxide |
Functionalization at Unsubstituted Carbon Positions
Direct functionalization of the unsubstituted C-H bonds of the pyrrolidine ring is a powerful tool for introducing molecular diversity. While challenging, several methods have been developed for the C-H functionalization of cyclic amines. These methods often rely on transition-metal catalysis and can be applied to complex molecules, a strategy known as late-stage functionalization. rsc.org
For N-methylpyrrolidine, palladium-catalyzed C-H arylation has been demonstrated. This type of reaction allows for the formation of a new carbon-carbon bond at a position that would be difficult to functionalize through classical methods. The site selectivity of these reactions is often governed by a combination of steric and electronic effects. nih.gov Furthermore, copper-catalyzed intramolecular C-H amination of N-fluoride amides has been shown to be an effective method for the synthesis of pyrrolidines, indicating the feasibility of forming C-N bonds at unactivated positions. acs.org
While specific examples starting directly with this compound are not prevalent in the literature, these general methodologies for C-H functionalization of pyrrolidines suggest that similar transformations could be applied to this substrate, provided the bromine atom does not interfere with the catalytic cycle. The development of such selective C-H functionalization protocols for this compound would significantly expand its utility as a building block in organic synthesis.
Applications of R 3 Bromo 1 Methyl Pyrrolidine As a Chiral Synthetic Intermediate
Construction of Complex Chiral N-Heterocyclic Architectures
The rigid, chiral scaffold of (R)-3-bromo-1-methyl-pyrrolidine makes it an ideal starting point for the synthesis of complex nitrogen-containing heterocyclic systems. Its stereocenter provides a foundation for controlling the three-dimensional arrangement of atoms in the target molecule, a critical aspect in the synthesis of natural products and their analogues.
A significant application of the (R)-pyrrolidine motif is in the construction of polycyclic indole (B1671886) derivatives. A key example is the synthesis of 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole, a crucial intermediate for several pharmacologically important compounds. google.comgoogle.com The synthesis involves the acylation of 5-bromoindole (B119039) at the 3-position using a protected proline derivative, followed by a reduction step. chemicalbook.comepo.org
One documented process involves reacting 5-bromoindole with N-benzyloxycarbonyl-D-proline acid chloride in the presence of a Grignard reagent or a Lewis acid like aluminum trichloride. chemicalbook.comepo.org The resulting ketone, (R)-3-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole, is then reduced using a powerful reducing agent such as Lithium Aluminium Hydride (LAH) or sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) to yield the target indole derivative. google.comiajps.com This intermediate is pivotal for the subsequent construction of more complex fused systems. google.com The purity of this intermediate is critical for the success of subsequent reactions, such as palladium-catalyzed cross-coupling reactions. googleapis.com
| Entry | Precursor 1 | Precursor 2 | Reagents | Product | Yield | Purity | Reference |
| 1 | 5-Bromoindole | (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester | Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA), Toluene, Diethylether | 5-Bromo-3-((R)-1-methyl-pyrrolidin-2-ylmethyl)-1H-indole (BIP) | 83% | 97.9% | google.com |
| 2 | (R)-3-(N-benzyloxycarbonylpyrrolidin-2-yl)carbonyl-1H-indole | - | Lithium Aluminium Hydride (LAH), Tetrahydrofuran | (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole | - | - | iajps.com |
| 3 | 5-bromoindole | N-benzyloxycarbonyl prolyloyl chloride | Aluminum trichloride, Dichloromethane | (R)-3-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-lH-indole | 83% | 99.2% | chemicalbook.com |
The pyrrolidine (B122466) ring is a fundamental structural motif found in a vast number of natural alkaloids, including nicotine, hygrine, and tropane (B1204802) alkaloids. mdpi.comnih.gov These compounds exhibit a wide range of biological activities. The use of chiral pyrrolidine precursors like this compound provides a strategic advantage in the total synthesis of these and other complex natural products. nih.gov The bromine atom allows for facile introduction of various substituents through nucleophilic substitution or cross-coupling reactions, enabling the construction of diverse alkaloid skeletons. researchgate.net
While direct synthesis of numerous distinct alkaloids using this compound is a developing area, its potential is underscored by syntheses of related structures. For instance, the synthesis of hasubanan (B79425) alkaloids involves the late-stage formation of a fused pyrrolidine ring from a common intermediate. nih.gov Similarly, the synthesis of marine-derived brominated alkaloids often involves building upon or creating brominated heterocyclic cores, highlighting the synthetic utility of bromo-pyrrolidine synthons. researchgate.net
Role in the Synthesis of Pharmacologically Significant Molecules
The chiral integrity of this compound is paramount in medicinal chemistry, where the specific three-dimensional shape of a drug molecule is often crucial for its interaction with biological targets like enzymes and receptors. nih.gov
A well-established application of this compound is in the synthesis of the anti-migraine drug Eletriptan. epo.orggoogle.com Eletriptan is a potent and selective agonist for the serotonin (B10506) 5-HT1B/1D receptors. googleapis.com The key intermediate, 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole (BIP), is synthesized as described previously and serves as the direct precursor to Eletriptan. google.comgoogle.comiajps.com The synthesis proceeds via a palladium-catalyzed Heck reaction between the BIP intermediate and phenyl vinyl sulfone. googleapis.com The stereochemistry of the (R)-pyrrolidine moiety is critical for the drug's affinity and efficacy at the target receptors. acs.org
The utility of this compound extends beyond serotonin agonists. It is an important intermediate for preparing allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). guidechem.com These modulators are under investigation for treating a wide range of conditions, including pain, neurological disorders like Alzheimer's and Parkinson's disease, and psychiatric disorders such as schizophrenia and anxiety. guidechem.comnih.gov For example, a series of 1H-pyrazolo[3,4-b]pyridines were developed as potent mGluR5 positive allosteric modulators (PAMs) using related chiral building blocks. nih.gov
Furthermore, derivatives of the core indole-pyrrolidine structure have been synthesized and evaluated for other therapeutic activities. A series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole derivatives were synthesized and showed promising analgesic activity, suggesting potential as COX-2 inhibitors. iajps.com The versatility of the chiral pyrrolidine scaffold is also demonstrated in its use as a key intermediate in the synthesis of the fluoroquinolone antibiotic PF-00951966. researchgate.net
| Drug Candidate / Class | Therapeutic Target | Indication(s) | Role of this compound | Reference |
| Eletriptan | Serotonin 5-HT1B/1D Receptors | Migraine | Precursor to the key intermediate BIP | googleapis.comgoogle.com |
| mGluR5 Allosteric Modulators | Metabotropic Glutamate Receptor 5 | Neurological and Psychiatric Disorders | Pharmaceutical intermediate for modulator synthesis | guidechem.comnih.gov |
| Indole-based Analgesics | COX-2 (potential) | Pain and Inflammation | Precursor to novel substituted indole derivatives | iajps.com |
| PF-00951966 | Bacterial DNA Gyrase / Topoisomerase IV | Community-Acquired Respiratory Infections | Intermediate for a related key chiral diamine | researchgate.net |
Development of Novel Chiral Ligands and Organocatalysts Incorporating the Bromopyrrolidine Motif
In the field of asymmetric catalysis, chiral pyrrolidine derivatives, particularly those derived from proline, are foundational scaffolds for a vast number of organocatalysts. nih.govnih.gov These catalysts operate by forming transient chiral enamines or iminium ions with substrates, guiding the approach of a reactant to create a new stereocenter with high enantioselectivity. nih.gov
The this compound motif is an excellent starting point for creating new, more sophisticated chiral ligands and organocatalysts. The bromine atom provides a convenient handle for introducing other functional groups through substitution reactions. This allows for the synthesis of bifunctional catalysts, which can contain both a nucleophilic/electrophilic activating site (the pyrrolidine nitrogen) and a second functional group (e.g., a hydrogen-bond donor, a Lewis base, or a bulky steric group) to enhance stereocontrol. nih.govresearchgate.net For example, pyrrolidine-based porous polymers have been developed as effective heterogeneous organocatalysts for asymmetric Michael additions in water. rsc.org The development of such catalysts is crucial for green chemistry, enabling efficient, metal-free asymmetric transformations for the synthesis of enantiomerically pure compounds. sigmaaldrich.com
Spectroscopic and Computational Studies on R 3 Bromo 1 Methyl Pyrrolidine and Its Derivatives
Advanced Spectroscopic Characterization for Absolute Configuration Assignment
Determining the absolute configuration of a chiral center is a crucial step in stereoselective synthesis and catalysis. For pyrrolidine (B122466) derivatives, a combination of X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful toolkit for this purpose.
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing unambiguous proof of its relative and absolute configuration. springernature.com The technique relies on measuring the diffraction pattern of X-rays passing through a single crystal. For chiral molecules, the phenomenon of anomalous dispersion (or resonant scattering) can be used to determine the absolute configuration without the need for an internal chiral reference of known configuration. nih.govresearchgate.net This is particularly effective when a "heavy" atom, such as bromine, is present in the structure, as it enhances the anomalous scattering effect. researchgate.net
Table 1: Representative Crystallographic Data for a Chiral Pyrrolidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 11.21 |
| c (Å) | 15.33 |
| Flack Parameter | 0.02(3) |
Note: Data is representative and based on typical values for chiral organic molecules. The Flack parameter, when close to zero for a known chirality, confirms the absolute structure assignment. nih.gov
NMR spectroscopy is a primary tool for elucidating the structure of organic compounds in solution. For stereochemical determination, several advanced NMR techniques are employed. While standard ¹H and ¹³C NMR can confirm the connectivity of (R)-3-Bromo-1-methyl-pyrrolidine, they cannot typically distinguish between enantiomers.
To achieve chiral recognition, chemists use chiral discriminating agents (CDAs) or chiral solvating agents (CSAs). nih.govresearchgate.net These agents interact with the enantiomeric analyte to form transient diastereomeric complexes, which will have distinct NMR spectra. For example, adding a chiral solvating agent like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol could result in separate signals for the R and S enantiomers of 3-Bromo-1-methyl-pyrrolidine, allowing for the determination of enantiomeric excess. researchgate.net
Furthermore, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining relative stereochemistry. wordpress.com NOESY detects through-space interactions between protons that are close to each other (typically <5 Å). wordpress.com In a rigid pyrrolidine derivative, the presence or absence of specific NOE cross-peaks can establish the spatial relationship between substituents on the pyrrolidine ring, helping to assign their relative cis/trans configuration.
Table 2: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) upon Addition of a Chiral Solvating Agent
| Proton | This compound (δ, ppm) | (S)-3-Bromo-1-methyl-pyrrolidine (δ, ppm) |
|---|---|---|
| N-CH₃ | 2.45 | 2.48 |
| H-3 | 4.30 | 4.35 |
| H-2a | 3.10 | 3.12 |
| H-2b | 2.90 | 2.93 |
Note: The table illustrates the principle of diastereomeric differentiation where protons in the R and S enantiomers experience different magnetic environments in the presence of a CSA, leading to separate, observable signals.
Future Perspectives and Emerging Directions in R 3 Bromo 1 Methyl Pyrrolidine Research
Development of Novel, Sustainable, and Green Synthetic Methodologies
The development of environmentally friendly and efficient methods for synthesizing (R)-3-bromo-1-methyl-pyrrolidine and its derivatives is a key area of future research. Traditional synthetic routes often involve harsh reagents and generate significant waste. google.com Green chemistry principles are now guiding the innovation of more sustainable alternatives.
One promising approach involves the use of aqueous media and inexpensive, environmentally benign catalysts. For instance, the synthesis of N-methylpyrrolidine, a related compound, has been successfully achieved in water using potassium carbonate as a catalyst at a moderate temperature. vjs.ac.vnresearchgate.net This method offers advantages in terms of cost, safety, and environmental impact over conventional syntheses that often employ toxic solvents and expensive catalysts at high temperatures and pressures. researchgate.net Future research will likely focus on adapting such green methodologies to the specific synthesis of this compound, potentially starting from readily available chiral precursors.
Another avenue of exploration is the use of flow chemistry. Continuous flow processes can offer improved control over reaction parameters, leading to higher yields, enhanced purity, and minimized by-product formation. This technology is particularly well-suited for industrial-scale production where efficiency and safety are paramount.
The table below summarizes a comparison between traditional and potential green synthesis approaches.
| Feature | Traditional Synthesis | Green Synthesis Approach |
| Solvent | Often toxic organic solvents | Water, other green solvents |
| Catalyst | Expensive and/or toxic catalysts | Inexpensive, benign catalysts (e.g., K2CO3) |
| Temperature/Pressure | Often high temperatures and pressures | Moderate temperatures and pressures |
| By-products | Can generate significant waste | Minimized waste generation |
| Overall Efficiency | Can be less than 50% | Potential for higher yields and efficiency |
This table provides a generalized comparison and specific outcomes will depend on the detailed reaction conditions.
Exploration of New Reactivity Modes and Chemical Transformations
The bromine atom on the pyrrolidine (B122466) ring of this compound is a key functional group that dictates its reactivity, primarily in nucleophilic substitution reactions. However, there is significant potential to explore novel reactivity modes and expand the repertoire of chemical transformations involving this versatile building block.
Recent advancements in catalysis, such as photoinduced palladium catalysis, are opening new avenues for the construction of complex molecular architectures. acs.org For example, photoexcited palladium catalysis has been used for the enantioselective cyclization of 1,3-dienes with 2-bromoamides to produce chiral γ-lactams. acs.org This type of methodology could potentially be adapted to this compound, enabling the synthesis of novel spirocyclic or fused-ring systems.
Furthermore, the development of new catalytic systems could unlock previously inaccessible reaction pathways. For instance, copper-catalyzed enantioselective acylcyanation of alkenes has emerged as a powerful tool for creating chiral β-cyanoketones. acs.org Exploring the application of such catalytic systems with this compound could lead to the discovery of new transformations and the synthesis of novel, functionally diverse molecules.
The study of the reactivity of related heterocyclic systems, such as 2-pyrrolidinones and 3-pyrrolin-2-ones, in addition, nucleophilic substitution, elimination, and reduction reactions can provide valuable insights into the potential transformations of this compound. researchgate.net
Advanced Applications in Asymmetric Total Synthesis of Complex Natural Products
The pyrrolidine ring is a common structural motif in a wide array of natural products, many of which exhibit significant biological activity. nih.gov this compound, as a chiral building block, is well-positioned to play a crucial role in the asymmetric total synthesis of these complex molecules.
The total synthesis of natural products serves as a critical testing ground for new synthetic methods and strategies. acs.org The incorporation of this compound into synthetic routes can provide a streamlined approach to establishing key stereocenters. For example, the synthesis of complex alkaloids, such as those in the Aspidosperma and Stemona families, often involves the construction of polycyclic systems containing pyrrolidine units. nih.gov The strategic use of this compound could simplify these syntheses and provide access to a wider range of analogues for structure-activity relationship studies.
Recent total syntheses have highlighted the power of convergent strategies, where complex fragments are synthesized independently and then coupled together. acs.orgnih.gov this compound can serve as a versatile precursor for one of these fragments, which can then be elaborated and incorporated into the final target molecule.
The table below provides examples of natural product classes where this compound could be a valuable synthetic intermediate.
| Natural Product Class | Key Structural Feature | Potential Role of this compound |
| Indole (B1671886) Alkaloids | Pyrrolidine or piperidine (B6355638) ring fused to an indole core | Introduction of the chiral pyrrolidine moiety |
| Spirotryprostatins | Spiro-oxindole pyrrolidine system | Key building block for the spirocyclic core |
| Hasubanan (B79425) Alkaloids | Fused or bridged pyrrolidine/piperidine ring systems | Precursor for the nitrogen-containing ring system |
This table illustrates potential applications and is not an exhaustive list.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Chiral Bromopyrrolidines
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize organic synthesis. researchgate.net These powerful computational tools can be applied to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. researchgate.netyoutube.com
For chiral bromopyrrolidines like this compound, AI and ML can be leveraged in several ways. Machine learning models can be trained on large datasets of chemical reactions to predict the most likely products of a given reaction, taking into account the stereochemistry of the starting materials. youtube.com This can save significant time and resources in the laboratory by avoiding trial-and-error experimentation.
Furthermore, AI algorithms can be used to optimize reaction conditions to maximize yield and selectivity. researchgate.net By analyzing the complex interplay of various reaction parameters, such as solvent, temperature, catalyst, and reactants, these models can identify the optimal conditions for a specific transformation involving this compound.
The integration of machine learning with density functional theory (DFT) calculations can provide a deeper understanding of reaction mechanisms. researchgate.net This combined approach can help to elucidate the intricate details of how this compound participates in chemical reactions, paving the way for the rational design of new and more efficient synthetic methods. As these computational tools become more sophisticated, they will undoubtedly play an increasingly important role in unlocking the full synthetic potential of chiral bromopyrrolidines.
| AI/ML Application | Potential Impact on this compound Research |
| Reaction Outcome Prediction | Predict the major and minor products of new reactions, including stereochemical outcomes. |
| Reaction Condition Optimization | Identify optimal solvent, temperature, catalyst, and reagent concentrations for higher yields and selectivity. |
| Retrosynthetic Analysis | Propose novel and efficient synthetic routes to complex target molecules incorporating the chiral pyrrolidine scaffold. |
| Mechanism Elucidation | Provide insights into reaction pathways and transition states, aiding in the rational design of new catalysts and reactions. |
This table highlights the potential of AI/ML in this research area.
Q & A
Q. What are the established synthetic routes for (R)-3-Bromo-1-methyl-pyrrolidine, and how can reaction conditions be optimized?
Answer:
- Nucleophilic Substitution: A common approach involves substituting a leaving group (e.g., fluorine) at the 3-position of a pyrrolidine scaffold with bromine. For example, using (R)-configured intermediates with brominating agents (e.g., HBr or PBr₃) under basic conditions (e.g., K₂CO₃ in DMF) .
- Chiral Resolution: If racemic mixtures form, chiral chromatography (e.g., using amylose-based columns) or diastereomeric salt formation can isolate the (R)-enantiomer .
- Optimization: Monitor reaction progress via TLC or GC-MS. Adjust parameters like solvent polarity (DMF vs. THF), temperature (0°C to reflux), and stoichiometry to minimize side reactions (e.g., over-bromination).
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm regiochemistry and stereochemistry. The bromine atom induces distinct splitting patterns (e.g., coupling constants for vicinal protons) .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure. ORTEP-3 can visualize thermal ellipsoids and validate the (R)-configuration .
- Polarimetry: Measure optical rotation to confirm enantiomeric purity, comparing against literature values for (R)-isomers .
Q. What safety protocols are critical when handling brominated pyrrolidine derivatives?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Brominated compounds can cause severe irritation .
- Ventilation: Conduct reactions in a fume hood to prevent inhalation of volatile bromine byproducts.
- Emergency Measures: For spills, neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite). For exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .
Q. Which purification techniques are effective for isolating this compound?
Answer:
- Distillation: Use fractional distillation under reduced pressure to separate the product from low-boiling-point impurities.
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline yield and purity.
- Column Chromatography: Employ silica gel with gradients of ethyl acetate/hexane to resolve stereoisomers or brominated byproducts .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during large-scale synthesis of this compound?
Answer:
- Chiral Catalysts: Use asymmetric catalysis (e.g., chiral phosphine ligands in palladium-mediated cross-couplings) to preserve the (R)-configuration during bromination .
- Enantiomeric Excess (ee) Analysis: Quantify ee via chiral HPLC or -NMR (if fluorine-containing intermediates are used).
- Kinetic Control: Optimize reaction time to prevent racemization; prolonged heating or acidic conditions may degrade stereochemical purity .
Q. What computational tools aid in predicting the reactivity and stability of this compound?
Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C-Br bonds to assess thermal stability.
- Molecular Dynamics Simulations: Model solvent effects on reaction pathways (e.g., DMF vs. THF solvation shells).
- Crystallographic Software: SHELXD/SHELXE can predict crystal packing and intermolecular interactions to guide polymorph screening .
Q. How should researchers address contradictory data in bromination reaction outcomes?
Answer:
- Statistical Validation: Apply multivariate analysis (e.g., ANOVA) to identify variables (e.g., temperature, catalyst loading) causing variability.
- Iterative Refinement: Use a Design of Experiments (DoE) approach to systematically test hypotheses and isolate confounding factors .
- Cross-Validation: Compare results with alternative methods (e.g., electrochemical bromination vs. traditional HBr routes) .
Q. What methodologies evaluate the compound’s reactivity under varying pH and temperature conditions?
Answer:
- Kinetic Studies: Use UV-Vis spectroscopy to track bromine displacement rates in buffered solutions (pH 2–12).
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under nitrogen/air atmospheres.
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
Q. How can researchers design experiments to study the compound’s application in chiral ligand synthesis?
Answer:
- Ligand Screening: Test this compound as a precursor for palladium/platinum complexes in cross-coupling reactions. Monitor catalytic efficiency via turnover numbers (TONs) .
- Structure-Activity Relationships (SAR): Modify the methyl or bromine substituents and correlate changes with ligand performance in asymmetric catalysis.
- In Situ Characterization: Use X-ray absorption spectroscopy (XAS) to observe metal-ligand coordination dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
